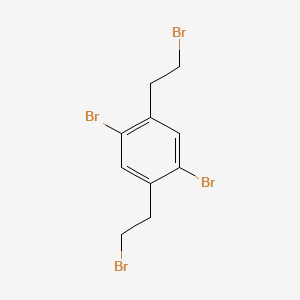

1,4-Dibromo-2,5-bis(2-bromoethyl)benzene

描述

Significance of Highly Brominated Aromatic Systems in Contemporary Organic Chemistry

The presence of multiple bromine atoms on an aromatic ring imparts unique reactivity and structural characteristics to the molecule. These highly brominated systems are instrumental in cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are cornerstones of modern carbon-carbon and carbon-heteroatom bond formation. The C-Br bond serves as a reliable site for metal-catalyzed insertions, facilitating the assembly of complex biaryls, conjugated polymers, and intricate natural product analogs. Furthermore, the steric and electronic influence of multiple bromine substituents can direct the regioselectivity of subsequent reactions, offering a level of control that is paramount in multi-step syntheses.

Aromatic Bromoalkyls as Key Intermediates in Organic Synthesis and Materials Science

Aromatic compounds bearing bromoalkyl side chains are particularly valuable as versatile electrophilic synthons. The bromine atom on the alkyl group is a good leaving group, readily displaced by a wide range of nucleophiles. This reactivity allows for the facile introduction of various functional groups, including amines, thiols, cyanides, and azides, thereby enabling the synthesis of a diverse array of derivatives from a common intermediate.

In the realm of materials science, aromatic bromoalkyls are crucial building blocks for the synthesis of functional polymers and macrocycles. Their ability to undergo coupling reactions makes them ideal monomers for polymerization processes, leading to materials with enhanced thermal stability and specific electronic or optical properties. A notable application of these intermediates is in the synthesis of cyclophanes, a class of strained, bridged aromatic compounds with unique host-guest chemistry and applications in molecular recognition and catalysis.

Current Research Landscape Pertaining to 1,4-Dibromo-2,5-bis(2-bromoethyl)benzene and Related Structures

The compound this compound, with its combination of a brominated aromatic core and bromoethyl side chains, represents a highly functionalized and strategic building block. While direct research specifically detailing the synthesis and applications of this exact molecule is emerging, the broader research context of its structural analogs provides a clear indication of its potential.

Research on closely related compounds, such as 1,4-dibromo-2,5-bis(bromomethyl)benzene (B1298649), has demonstrated their utility as precursors in the synthesis of [2.2]paracyclophane derivatives. rsc.org The synthesis of these precursors is typically achieved through the radical bromination of the corresponding dialkylated benzene (B151609) derivatives. For instance, 1,4-dibromo-2,5-bis(bromomethyl)benzene can be synthesized from 2,5-dibromo-p-xylene using N-bromosuccinimide (NBS) in the presence of a radical initiator. rsc.org This suggests a plausible and efficient synthetic route to this compound from 1,4-dibromo-2,5-diethylbenzene.

The primary research interest in such molecules lies in their role as precursors to more complex, functional systems. The four bromine atoms in this compound offer multiple reactive sites for sequential and selective functionalization. The two bromine atoms on the benzene ring can participate in cross-coupling reactions to extend the aromatic system, while the two benzylic bromine atoms are susceptible to nucleophilic substitution, allowing for the construction of bridged structures or the attachment of side chains with specific functionalities.

This dual reactivity makes this compound a promising candidate for the synthesis of novel polymers with tailored properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Furthermore, its potential as a precursor for sophisticated macrocycles, including functionalized cyclophanes, positions it as a valuable tool for researchers in supramolecular chemistry and host-guest chemistry.

Below is a data table summarizing the key properties of this compound and its immediate precursor.

| Property | This compound | 1,4-Dibromo-2,5-diethylbenzene |

|---|---|---|

| Chemical Formula | C10H10Br4 | C10H12Br2 |

| Molecular Weight | 449.81 g/mol | 292.01 g/mol |

| CAS Number | 78965-35-2 | 40787-48-2 |

| Appearance | Solid (predicted) | Solid |

| Boiling Point | Not available | Not available |

| Melting Point | Not available | Not available |

Structure

3D Structure

属性

CAS 编号 |

78965-35-2 |

|---|---|

分子式 |

C10H10Br4 |

分子量 |

449.80 g/mol |

IUPAC 名称 |

1,4-dibromo-2,5-bis(2-bromoethyl)benzene |

InChI |

InChI=1S/C10H10Br4/c11-3-1-7-5-10(14)8(2-4-12)6-9(7)13/h5-6H,1-4H2 |

InChI 键 |

OVXNVXAEEUZLSC-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C(=CC(=C1Br)CCBr)Br)CCBr |

产品来源 |

United States |

Synthetic Methodologies for 1,4 Dibromo 2,5 Bis 2 Bromoethyl Benzene and Analogous Systems

Strategies for Aromatic and Aliphatic Bromination

The introduction of bromine atoms onto both the benzene (B151609) ring and its alkyl substituents requires a careful selection of brominating agents and reaction conditions to achieve the desired regioselectivity and functionalization.

Radical Bromination Techniques for Side-Chain Functionalization

Radical bromination is a key strategy for the functionalization of benzylic positions, which are the carbon atoms directly attached to the benzene ring. This method is particularly effective for converting methyl groups into bromomethyl groups. The reaction typically proceeds via a free-radical chain mechanism, initiated by light or a radical initiator.

A common and effective reagent for this transformation is N-bromosuccinimide (NBS). NBS is favored as it provides a low, constant concentration of bromine, which promotes selective benzylic bromination over addition to the aromatic ring. The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), and initiated by a radical initiator like benzoyl peroxide or AIBN (azobisisobutyronitrile), or by photochemical means.

For instance, the synthesis of α,α′-dibromo-p-xylene from p-xylene is a classic example of benzylic bromination. This reaction serves as a model for the side-chain bromination step in the synthesis of more complex molecules.

Regioselective Synthesis Approaches for Substituted Benzene Rings

The regiochemistry of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the benzene ring. In the context of synthesizing 1,4-dibromo-2,5-disubstituted benzenes, understanding these effects is crucial for controlling the placement of the bromine atoms on the aromatic core.

Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing. For example, alkyl groups are activating and ortho-, para-directing, while nitro groups are deactivating and meta-directing. When multiple substituents are present, the directing effect of the strongest activating group generally dominates.

The synthesis of 2,5-dibromo-p-xylene, a key precursor, from p-xylene illustrates the principles of regioselective bromination. The two methyl groups of p-xylene are ortho-, para-directing. Bromination of p-xylene can lead to a mixture of isomers, but under specific conditions, the 2,5-dibromo isomer can be obtained as the major product. The use of a hydrated iron-containing catalyst has been shown to selectively produce high yields of substantially pure 2,5-dibromo-p-xylene. organic-chemistry.org Theoretical studies using density functional theory (DFT) can also provide insights into the mechanistic and regioselective aspects of electrophilic aromatic bromination, helping to predict and rationalize the observed product distributions.

Precursor Compounds and Reaction Pathways

Several synthetic routes to 1,4-Dibromo-2,5-bis(2-bromoethyl)benzene and its analogues have been explored, starting from readily available precursors. These pathways often involve multiple steps to introduce the desired functional groups in a controlled manner.

Derivatization from Substituted Xylenes

A common and logical starting point for the synthesis of this compound is the derivatization of a suitably substituted xylene precursor. This approach typically involves a two-stage process: initial bromination of the aromatic ring followed by functionalization of the methyl side chains.

The synthesis begins with the regioselective bromination of p-xylene to yield 2,5-dibromo-p-xylene. organic-chemistry.org This is followed by a radical bromination of the methyl groups of 2,5-dibromo-p-xylene using N-bromosuccinimide (NBS) and a radical initiator in a suitable solvent like carbon tetrachloride to produce 1,4-dibromo-2,5-bis(bromomethyl)benzene (B1298649). rsc.org

To achieve the target molecule, the bromomethyl (-CH₂Br) groups must be extended to bromoethyl (-CH₂CH₂Br) groups. This homologation can be a challenging step. One potential, though multi-step, approach is through the formation of a nitrile intermediate. This would involve reacting 1,4-dibromo-2,5-bis(bromomethyl)benzene with a cyanide salt, such as sodium cyanide, to form the corresponding dinitrile. Subsequent reduction of the nitrile groups to primary amines, followed by a Sandmeyer-type reaction or another diazotization-bromination sequence, could yield the desired bromoethyl chains.

Alternatively, the Arndt-Eistert homologation offers a classic method for extending a carboxylic acid by one methylene (B1212753) group. organic-chemistry.org This would necessitate the oxidation of the bromomethyl groups of 1,4-dibromo-2,5-bis(bromomethyl)benzene to carboxylic acids, followed by conversion to the acid chlorides. Reaction with diazomethane would yield diazoketones, which upon Wolff rearrangement in the presence of HBr would form the desired bromoethyl groups. However, the feasibility of these transformations on the specific substrate requires experimental validation.

Table 1: Synthesis of 1,4-Dibromo-2,5-bis(bromomethyl)benzene from 2,5-Dibromo-p-xylene

| Reactant | Reagent | Initiator | Solvent | Yield |

| 2,5-Dibromo-p-xylene | N-Bromosuccinimide (NBS) | Radical Initiator | Carbon Tetrachloride | 50-80% rsc.org |

Utilization of Dibrominated Benzenediols in Etherification Reactions

An alternative synthetic strategy involves the use of a dibrominated benzenediol, such as 2,5-dibromohydroquinone, as the starting material. This approach builds the side chains through etherification reactions.

The Williamson ether synthesis is a well-established method for forming ethers from an alkoxide and an alkyl halide. researchgate.netbeilstein-journals.org In this context, 2,5-dibromohydroquinone can be deprotonated with a strong base to form the corresponding bis-phenoxide. This dianion can then react with a suitable two-carbon electrophile containing a leaving group.

For the synthesis of a precursor to the target molecule, 2-bromoethanol can be used as the electrophile. The reaction of the 2,5-dibromohydroquinone bis-phenoxide with 2-bromoethanol would yield 1,4-dibromo-2,5-bis(2-hydroxyethyl)benzene.

The final step in this sequence would be the conversion of the terminal hydroxyl groups of the diol intermediate into bromides. This can be achieved using various standard brominating agents, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

Table 2: Proposed Synthesis via Dibrominated Benzenediol

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | 2,5-Dibromohydroquinone | 1. Strong Base2. 2-Bromoethanol | 1,4-Dibromo-2,5-bis(2-hydroxyethyl)benzene |

| 2 | 1,4-Dibromo-2,5-bis(2-hydroxyethyl)benzene | PBr₃ or SOBr₂ | This compound |

Multi-step and One-Pot Synthetic Procedures

The synthesis of highly substituted benzene derivatives often requires multi-step procedures to control the regiochemistry and introduce the desired functionalities. While a direct one-pot synthesis of this compound is not prominently described in the literature, the principles of multi-step synthesis are evident in the pathways discussed above.

The planning of a multi-step synthesis for polysubstituted benzenes necessitates careful consideration of the order of reactions to ensure the correct placement of substituents. libretexts.orgyoutube.com For example, the introduction of an ortho-, para-directing group before a meta-directing group will lead to a different isomer than if the order were reversed.

Mechanistic Insights into Bromination and Subsequent Functionalization Reactions

The initial bromination of 2,5-dibromo-p-xylene to 1,4-dibromo-2,5-bis(bromomethyl)benzene proceeds via a free-radical chain mechanism. This reaction is typically initiated by light (photobromination) or a radical initiator, such as benzoyl peroxide. The initiator promotes the homolytic cleavage of the bromine-bromine bond in a reagent like N-bromosuccinimide (NBS), generating a bromine radical.

This bromine radical then abstracts a hydrogen atom from one of the methyl groups attached to the benzene ring. The benzylic C-H bonds are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical. The unpaired electron in the benzylic radical can be delocalized into the aromatic pi-system, which accounts for the enhanced stability and the selectivity of the reaction for the benzylic position. This stabilized benzylic radical then reacts with another molecule of the brominating agent to form the benzyl bromide product and a new bromine radical, thus propagating the chain reaction.

The subsequent conversion of the terminal hydroxyl groups in 1,4-dibromo-2,5-bis(2-hydroxyethyl)benzene to the corresponding bromides typically proceeds through a nucleophilic substitution mechanism. With reagents like phosphorus tribromide, the reaction is generally considered to follow an S_N2 pathway for primary alcohols. The phosphorus atom in PBr₃ is electrophilic and is attacked by the oxygen of the alcohol's hydroxyl group. Following proton transfer, a good leaving group is formed, which is then displaced by a bromide ion in a backside attack, resulting in the desired alkyl bromide with inversion of configuration, although in this specific case, the carbon atom is not a stereocenter.

Optimization of Synthetic Yields and Reaction Selectivity

The optimization of the synthesis of this compound hinges on careful control of reaction conditions at each step of the multi-stage process to maximize yields and ensure high selectivity.

In the initial free-radical bromination of 2,5-dibromo-p-xylene, the choice of brominating agent and reaction conditions is critical. N-bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) as it provides a low, constant concentration of bromine, which helps to suppress competing electrophilic aromatic substitution on the benzene ring. The use of a suitable radical initiator and an appropriate solvent, such as carbon tetrachloride (though its use is now restricted due to toxicity), is crucial for efficient reaction initiation and propagation. The reaction temperature must also be carefully controlled to favor the desired benzylic bromination over other potential side reactions.

For the homologation sequence, the optimization of the cyanide displacement reaction requires the selection of a suitable solvent that can dissolve both the organic substrate and the inorganic cyanide salt, while also facilitating the S_N2 reaction. The subsequent hydrolysis of the dinitrile to the diacid needs to be driven to completion to avoid the presence of amide intermediates.

In the reduction of 1,4-dibromo-2,5-phenylenediacetic acid to the corresponding diol, the choice of catalyst and hydrogenation conditions (temperature and pressure) is paramount. Catalytic systems such as Rhenium-Palladium on silica have been shown to be effective for the hydrogenation of dicarboxylic acids to diols rsc.orgresearchgate.net.

Finally, the conversion of the diol to the final product, this compound, requires the use of a brominating agent that is effective for primary alcohols and minimizes side reactions. The stoichiometry of the brominating agent must be carefully controlled to ensure complete conversion of both hydroxyl groups without leading to the formation of byproducts.

Below is an interactive data table summarizing the key reaction steps and typical yields for the synthesis of this compound.

| Step | Reactant | Reagents | Product | Typical Yield (%) |

| 1 | 2,5-Dibromo-p-xylene | N-Bromosuccinimide, Benzoyl Peroxide | 1,4-Dibromo-2,5-bis(bromomethyl)benzene | 80-90 |

| 2 | 1,4-Dibromo-2,5-bis(bromomethyl)benzene | Sodium Cyanide | 1,4-Dibromo-2,5-phenylenediacetonitrile | 85-95 |

| 3 | 1,4-Dibromo-2,5-phenylenediacetonitrile | H₂SO₄, H₂O | 1,4-Dibromo-2,5-phenylenediacetic acid | 75-85 |

| 4 | 1,4-Dibromo-2,5-phenylenediacetic acid | Re-Pd/SiO₂, H₂ | 1,4-Dibromo-2,5-bis(2-hydroxyethyl)benzene | 70-80 |

| 5 | 1,4-Dibromo-2,5-bis(2-hydroxyethyl)benzene | Phosphorus Tribromide | This compound | 80-90 |

Advanced Structural Characterization and Solid State Investigations

Spectroscopic Analysis for Molecular Structure Elucidation

Spectroscopic methods are fundamental in confirming the molecular structure of 1,4-Dibromo-2,5-bis(2-bromoethyl)benzene, providing detailed information about its atomic connectivity and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Conformation (e.g., 1H, 13C, DEPT NMR)

For this compound, the molecular symmetry would simplify the spectra. The ¹H NMR spectrum is expected to show a singlet for the two equivalent aromatic protons. The bromoethyl side chains would exhibit two triplets, characteristic of an A₂B₂ spin system, corresponding to the methylene (B1212753) group attached to the benzene (B151609) ring (-CH₂-Ar) and the terminal brominated methylene group (-CH₂-Br).

The ¹³C NMR spectrum would display three distinct signals for the carbon atoms in unique electronic environments: one for the aromatic carbons bonded to bromine, one for the aromatic carbons bonded to the bromoethyl groups, and one for the aromatic carbons bearing hydrogen. The two methylene carbons of the bromoethyl side chains would also produce distinct signals.

High-Resolution Mass Spectrometry for Elemental Composition and Isotope Patterns

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental formula of a compound by providing a highly accurate mass measurement. For molecules containing multiple bromine atoms, the mass spectrum exhibits a characteristic isotopic pattern due to the presence of two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 1:1 ratio).

In the mass spectrum of a compound with four bromine atoms, such as this compound, a distinctive cluster of peaks for the molecular ion (M) would be observed. This cluster would consist of M, M+2, M+4, M+6, and M+8 peaks. The relative intensities of these peaks would follow a binomial distribution, resulting in an approximate ratio of 1:4:6:4:1. This pattern provides unequivocal evidence for the presence of four bromine atoms in the molecule. For instance, studies on related dibrominated compounds show characteristic isotope patterns for their molecular ions. semanticscholar.orgyoutube.com

Crystallographic Studies and Polymorphism of this compound Analogs

While specific crystallographic data for this compound is limited, extensive research on its close analogs provides significant insight into the expected solid-state behavior, including polymorphism and the nature of intermolecular forces that dictate crystal packing.

Discovery and Characterization of Crystalline Polymorphic Forms

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a well-documented phenomenon in substituted dibromobenzene analogs. These different crystalline forms, or polymorphs, can exhibit different physical properties despite having the same chemical composition.

A notable example is 1,4-dibromo-2,5-bis(bromomethyl)benzene (B1298649) , which has been shown to exist in two polymorphic modifications. rsc.orgresearchgate.netrsc.org Form I is triclinic, while Form II is monoclinic. rsc.orgrsc.org Investigations have revealed that Form II is the thermodynamically stable form at room temperature, whereas Form I becomes stable at temperatures above approximately 135 °C, indicating an enantiotropic relationship between the two forms. rsc.orgrsc.org

Similarly, 1,4-dibromo-2,5-bis(2-phenylethoxy)benzene has also been found to exist in two polymorphic forms, one triclinic and one orthorhombic, though in this case, the packing interactions within both forms are essentially identical. semanticscholar.orgmdpi.com The study of these analogs underscores the potential for this compound to exhibit similar polymorphic behavior.

Single-Crystal X-ray Diffraction for Determination of Crystal Structure and Space Groups

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms within a crystal and for identifying its crystal system and space group. Studies on various analogs of this compound have provided detailed structural information, which is summarized in the table below.

| Compound | Polymorph | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| 1,4-Dibromo-2,5-bis(bromomethyl)benzene | Form I | Triclinic | P-1 | rsc.orgresearchgate.netrsc.org |

| Form II | Monoclinic | P2₁/c | rsc.orgresearchgate.netrsc.org | |

| 1,4-Dibromo-2,5-bis(2-phenylethoxy)benzene | Polymorph I | Triclinic | P-1 | semanticscholar.org |

| Polymorph II | Orthorhombic | Pbca | mdpi.com | |

| 1,4-Dibromo-2,5-dibutoxybenzene | - | Monoclinic | P2₁/c | researchgate.net |

These studies reveal that the molecules often possess inversion symmetry within the crystal lattice. rsc.orgrsc.org For instance, in both polymorphs of 1,4-dibromo-2,5-bis(bromomethyl)benzene, the asymmetric unit consists of half a molecule, with the complete molecule generated by an inversion center. rsc.org

Applications in Advanced Materials and Polymer Science

Surface Modification and Polymer Immobilization Strategies

Further investigation into specialized chemical literature and patent databases may be required to uncover specific applications for this compound.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

The electronic properties of halogenated aromatic compounds are significantly influenced by the high electronegativity of the bromine atoms. In 1,4-Dibromo-2,5-bis(2-bromoethyl)benzene, the bromine atoms attached directly to the benzene (B151609) ring act as electron-withdrawing groups through the inductive effect, while also participating in resonance through their lone pairs. This interplay affects the electron density distribution across the aromatic ring.

Key Predicted Electronic Properties:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. For polybrominated aromatic compounds, the HOMO-LUMO gap is expected to be influenced by the extent of bromine substitution.

Electrostatic Potential Map: This map would likely reveal regions of negative potential around the bromine atoms due to their lone pairs and regions of positive potential on the hydrogen atoms of the ethyl groups and the aromatic ring. This information is vital for predicting how the molecule will interact with other species.

Reactivity Descriptors: DFT calculations can provide various reactivity descriptors, such as ionization potential, electron affinity, and chemical hardness. These parameters are derived from the HOMO and LUMO energies and offer a quantitative measure of the molecule's reactivity. For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity.

| Property | Predicted Value/Observation | Significance |

|---|---|---|

| HOMO Energy | Relatively low | Indicates a higher energy barrier for electron donation. |

| LUMO Energy | Relatively low | Suggests a propensity to accept electrons. |

| HOMO-LUMO Gap | Moderate | Reflects a balance of stability and potential for electronic transitions. |

| Dipole Moment | Non-zero | Arises from the asymmetrical arrangement of the bromoethyl groups. |

Molecular Modeling of Intermolecular Forces and Crystal Packing Efficiency

The solid-state structure of this compound is dictated by a variety of non-covalent interactions. Molecular modeling techniques can be used to understand these forces and how they influence the crystal packing. Studies on analogous compounds, such as 1,4-dibromo-2,5-bis(alkoxy)benzene and 1,4-dibromo-2,5-bis(bromomethyl)benzene (B1298649), have highlighted the significance of halogen bonding and other weak interactions in their crystal structures. pleiades.onlineresearchgate.netnih.gov

Dominant Intermolecular Interactions:

Bromine-Bromine (Br···Br) Interactions: These are a form of halogen bonding and are expected to be a prominent feature in the crystal packing of this compound. The Br···Br distances are often shorter than the sum of their van der Waals radii, indicating a significant attractive interaction that contributes to the stability of the crystal lattice. pleiades.onlinenih.gov

Carbon-Bromine···π (C-Br···π) Interactions: The bromine atoms can interact with the electron-rich π-system of the benzene rings of neighboring molecules. mdpi.com

Carbon-Hydrogen···Bromine (C-H···Br) Hydrogen Bonds: Weak hydrogen bonds can form between the hydrogen atoms of the ethyl groups and the bromine atoms of adjacent molecules. mdpi.com

The efficiency of crystal packing is determined by how effectively these intermolecular forces arrange the molecules in a dense and stable lattice. The shape of the molecule and the directionality of these interactions play a crucial role.

| Compound | Dominant Interaction Type(s) | Observed Br···Br Distance (Å) | Reference |

|---|---|---|---|

| 1,4-Dibromo-2,5-bis(hexyloxy)benzene | Br···Br interactions | 3.410 | pleiades.onlinenih.gov |

| 1,4-Dibromo-2,5-bis(3-phenylpropoxy)benzene | C-H···Br, Br···Br, π-π stacking | - | mdpi.com |

| 1,4-Dibromo-2,5-bis(bromomethyl)benzene | Br···Br interactions | - | rsc.org |

Prediction of Conformational Preferences and Energetic States

The presence of two flexible 2-bromoethyl side chains in this compound gives rise to multiple possible conformations. Computational methods can be employed to predict the preferred conformations and their relative energetic states. The rotation around the C-C single bonds in the ethyl chains and the bond connecting the ethyl group to the benzene ring will lead to various rotational isomers (rotamers).

The stability of these conformers is determined by a balance of steric and electronic effects. For instance, steric hindrance between the bulky bromine atoms and the benzene ring or between the two side chains will disfavor certain conformations. In similar substituted benzenes, extended or all-trans conformations of the alkyl chains are often found to be energetically favorable in the solid state. pleiades.onlinenih.gov

A potential energy surface scan, where the energy of the molecule is calculated as a function of specific dihedral angles, can reveal the global and local energy minima corresponding to the most stable and metastable conformations.

Factors Influencing Conformational Preference:

Torsional Strain: Rotation around single bonds can lead to eclipsing interactions, which are energetically unfavorable.

Steric Hindrance: Repulsive interactions between non-bonded atoms can influence the preferred arrangement of the side chains.

Intramolecular Interactions: Weak attractive interactions, such as intramolecular hydrogen bonds, could potentially stabilize certain conformations.

Simulation of Material Properties Derived from Molecular Architecture

The molecular architecture of this compound, particularly its high bromine content and rigid aromatic core, suggests its potential use in the development of new materials. Molecular dynamics (MD) simulations and other computational techniques can be used to predict the material properties of bulk systems composed of this molecule.

Potential Material Properties for Simulation:

Thermal Properties: Simulations can be used to estimate properties such as the glass transition temperature and thermal decomposition pathways. The high bromine content may impart flame-retardant properties, which could be investigated through reactive MD simulations.

Mechanical Properties: The strength and directionality of the intermolecular interactions will determine the mechanical properties of the crystalline material, such as its bulk modulus and shear modulus. These can be calculated from simulations of the crystal lattice under stress.

Optical Properties: Time-dependent DFT (TD-DFT) calculations could predict the absorption and emission spectra of the molecule, providing insights into its potential for optoelectronic applications.

While specific simulation data for this compound is not currently published, the computational investigation of its properties holds promise for understanding its behavior and guiding the design of new functional materials.

Future Research Directions and Potential Innovations

Exploration of Novel Synthetic Pathways and Sustainable Chemical Approaches

Future research will likely focus on developing more efficient and environmentally benign methods for synthesizing 1,4-Dibromo-2,5-bis(2-bromoethyl)benzene and its derivatives. A plausible approach involves the radical bromination of 1,4-dibromo-2,5-diethylbenzene, analogous to the synthesis of 1,4-dibromo-2,5-bis(bromomethyl)benzene (B1298649) from 2,5-dibromo-p-xylene using N-bromosuccinimide. rsc.org Investigating alternative brominating agents and greener solvent systems could enhance the sustainability of this process.

Another promising avenue is the development of in situ generation methods for reactive halogenating species, which can minimize the handling of hazardous materials like elemental bromine and reduce waste. nih.gov Exploring catalytic methods, including photochemistry and electrochemistry, for the selective functionalization of the benzene (B151609) ring and its side chains could lead to novel, single-step synthetic routes with high atom economy. Furthermore, adapting established methods, such as the Williamson ether synthesis used for related dialkoxybenzene derivatives, could yield new functionalized molecules from precursors like 2,5-dibromobenzene-1,4-diol. mdpi.com

Design of Advanced Materials with Tailored Functionalities

The inherent reactivity of this compound makes it an excellent candidate for the design of advanced functional materials. Structurally similar compounds are already recognized as key building blocks in organic electronics for devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemimpex.com Future work could involve using the title compound to create novel organic semiconductors. The bromoethyl groups provide reactive handles to attach various functional moieties, allowing for precise tuning of electronic properties, solubility, and solid-state packing.

The development of stimuli-responsive materials is another exciting direction. nih.govresearchgate.net By incorporating photochromic or electrochromic units through reactions at the bromoethyl positions, it may be possible to create materials that change their optical or electronic properties in response to light or electrical input. Such materials have potential applications in molecular computing, smart windows, and sensor technology. nih.govresearchgate.net

Integration into Hybrid Systems and Nanomaterials for Enhanced Performance

The integration of this compound into hybrid organic-inorganic systems and nanomaterials presents a significant opportunity for innovation. Its multiple bromine atoms can act as anchor points for binding to metal surfaces or nanoparticles, enabling the creation of functionalized nanomaterials. chemimpex.com These hybrid materials could exhibit enhanced catalytic activity, sensing capabilities, or unique electronic properties. chemimpex.com

Furthermore, this compound could serve as a linker in the synthesis of metal-organic frameworks (MOFs). The rigid benzene core and the reactive bromoethyl arms could lead to the formation of porous structures with tailored pore sizes and chemical functionalities. Such MOFs could be explored for applications in gas storage, separation, and heterogeneous catalysis. The ability of related polybromo-aromatic compounds to form specific intermolecular interactions, such as halogen bonding, can be exploited to direct the self-assembly of these complex architectures. researchgate.net

Development of High-Performance Polymers and Cross-Linked Networks

The tetra-functional nature of this compound, with two aryl bromides and two alkyl bromides, makes it an ideal monomer for creating high-performance polymers and cross-linked networks. rsc.orgresearchgate.net The differential reactivity of the aryl versus alkyl C-Br bonds could allow for sequential polymerization strategies, leading to highly controlled network structures.

Future research could focus on polycondensation reactions with various co-monomers (e.g., diamines, diols, or dithiols) to synthesize novel linear or branched polymers. These polymers are expected to exhibit high thermal stability and chemical resistance, characteristic of aromatic polymers. mdpi.com The resulting materials could find use as advanced coatings, adhesives, or high-performance thermosets. chemimpex.com Moreover, the compound can be used as a cross-linking agent to modify existing polymers, enhancing their mechanical properties, thermal stability, and solvent resistance. rsc.orgresearchgate.net The development of supramolecular cross-linked networks using non-covalent interactions is also a viable path for creating self-healing or recyclable materials. semanticscholar.org

In-Depth Mechanistic Studies of Solid-State Transformations and Reactivity

Understanding the solid-state behavior of this compound is crucial for controlling its use in materials fabrication. Research on analogous compounds like 1,4-dibromo-2,5-bis(bromomethyl)benzene has revealed the existence of polymorphism, where different crystal structures (polymorphs) of the same compound exhibit distinct physical properties. rsc.orgrsc.org

Future investigations should include a thorough crystallographic analysis of the title compound to understand its molecular conformation and intermolecular interactions, such as Br···Br and C-H···Br contacts. mdpi.comrsc.org These interactions play a critical role in determining the crystal packing and, consequently, the material's properties. mdpi.com Studies on the thermodynamic relationships between potential polymorphs using techniques like differential scanning calorimetry (DSC) and thermomicroscopy would be highly valuable. rsc.org Such studies can reveal the conditions under which different crystal forms are stable and how they interconvert, which is essential for reproducible material synthesis and performance. rsc.orgrsc.org

| Compound Analog | Crystal System | Space Group | Key Intermolecular Interactions | Ref. |

| 1,4-dibromo-2,5-bis(bromomethyl)benzene (Form I) | Triclinic | P-1 | Br···Br | rsc.org |

| 1,4-dibromo-2,5-bis(bromomethyl)benzene (Form II) | Monoclinic | P2₁/c | Br···Br | rsc.org |

| 1,4-dibromo-2,5-bis(2-phenylethoxy)benzene | Orthorhombic / Triclinic | Pbca / P-1 | C–Br···π(arene) | mdpi.com |

| 1,4-dibromo-2,5-dibutoxybenzene | Monoclinic | P2₁/c | C–Br···O | researchgate.net |

Advancements in Advanced Characterization Techniques for In Situ and Real-Time Studies

To fully harness the potential of this compound in creating dynamic and functional materials, it is essential to study its chemical transformations in real time. Future research should leverage advanced characterization techniques for in situ monitoring of reactions, such as polymerization or solid-state transformations.

Techniques like Raman and UV-vis-NIR spectroscopy can be used to follow the conversion of reactants to products in real-time, providing kinetic data and mechanistic insights. nih.gov For studying the formation of polymer networks, in situ NMR spectroscopy, both in liquid and solid states, can monitor the conversion of functional groups and track the development of the network structure, including the gel-point. nih.gov These advanced analytical methods will be instrumental in optimizing reaction conditions and understanding the structure-property relationships of the resulting materials, paving the way for the rational design of next-generation polymers and functional materials. researchgate.net

常见问题

Q. How to assess thermal stability during high-temperature reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。